3-Butyl-2-fluoro-4,6-dinitrophenol
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Overview
Description
3-Butyl-2-fluoro-4,6-dinitrophenol is an organic compound with the molecular formula C10H12FNO5 It is a nitrophenol derivative, characterized by the presence of butyl, fluoro, and dinitro functional groups on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-fluoro-4,6-dinitrophenol typically involves the nitration of 3-butyl-2-fluorophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-fluoro-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-butyl-2-fluoro-4,6-diaminophenol.
Substitution: Formation of 3-butyl-2-substituted-4,6-dinitrophenol derivatives.
Scientific Research Applications
3-Butyl-2-fluoro-4,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 3-Butyl-2-fluoro-4,6-dinitrophenol involves its interaction with cellular components. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative stress in cells. This compound can also uncouple oxidative phosphorylation, disrupting ATP production and leading to cell death. The molecular targets include mitochondrial enzymes and membrane proteins involved in energy metabolism .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2-sec-Butyl-4,6-dinitrophenol (Dinoseb): Used as a herbicide and polymerization inhibitor.
2,3-Dinitrophenol: Studied for its toxicological properties and environmental impact .
Uniqueness
3-Butyl-2-fluoro-4,6-dinitrophenol is unique due to the presence of the fluoro group, which can influence its reactivity and biological activity. The butyl group also adds to its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties .
Properties
CAS No. |
34460-43-0 |
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Molecular Formula |
C10H11FN2O5 |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
3-butyl-2-fluoro-4,6-dinitrophenol |
InChI |
InChI=1S/C10H11FN2O5/c1-2-3-4-6-7(12(15)16)5-8(13(17)18)10(14)9(6)11/h5,14H,2-4H2,1H3 |
InChI Key |
RTFJJMUFJVCVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)F |
Origin of Product |
United States |
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